5-Fluoro-2-(methylthio)phenol
Overview
Description
5-Fluoro-2-(methylthio)phenol: is an organic compound with the molecular formula C7H7FOS It is a derivative of phenol, where the hydrogen atom in the ortho position to the hydroxyl group is substituted by a fluorine atom, and the hydrogen atom in the para position is substituted by a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, 5-fluoro-2-nitrophenol can be reacted with methylthiolate under basic conditions to yield this compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide (NaOH) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: Nucleophiles like thiolates, amines, or alkoxides
Major Products Formed:
Oxidation: 5-Fluoro-2-(methylsulfinyl)phenol, 5-Fluoro-2-(methylsulfonyl)phenol
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Fluoro-2-(methylthio)phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylthio)phenol depends on its specific application. In general, the compound can interact with biological targets through its hydroxyl and methylthio groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
2-Fluorophenol: Lacks the methylthio group, making it less versatile in certain chemical reactions.
4-Fluoro-2-(methylthio)phenol: The position of the fluorine atom is different, which can affect its reactivity and applications.
5-Chloro-2-(methylthio)phenol: Substitution of fluorine with chlorine can lead to different chemical properties and reactivity.
Uniqueness: 5-Fluoro-2-(methylthio)phenol is unique due to the presence of both a fluorine atom and a methylthio group on the phenol ring. This combination of functional groups provides distinct chemical properties, making it valuable for specific synthetic applications and potential biological activities.
Properties
IUPAC Name |
5-fluoro-2-methylsulfanylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQUASVOVJQPTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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